Cas no 20077-92-3 (Ethanone,1-(2-methyl-6-benzothiazolyl)-)

Ethanone,1-(2-methyl-6-benzothiazolyl)- is a benzothiazole derivative with a ketone functional group at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to its benzothiazole core, which is a common scaffold in bioactive molecules. The methyl substitution at the 2-position and the acetyl group at the 6-position enhance its reactivity, making it a versatile intermediate for further functionalization. Its structural features suggest potential applications in the development of dyes, fluorescent probes, or pharmacologically active compounds. The compound’s stability and well-defined reactivity profile make it suitable for controlled synthetic transformations in specialized chemical processes.
Ethanone,1-(2-methyl-6-benzothiazolyl)- structure
20077-92-3 structure
Product Name:Ethanone,1-(2-methyl-6-benzothiazolyl)-
CAS No:20077-92-3
MF:C10H9NOS
MW:191.249561071396
CID:240746
PubChem ID:12364654
Update Time:2025-05-19

Ethanone,1-(2-methyl-6-benzothiazolyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2-methyl-6-benzothiazolyl)-
    • 6-Acetyl-2-methylbenzothiazole
    • Ketone,methyl 2-methyl-6-benzothiazolyl (7CI,8CI)
    • Methyl 2-methyl-6-benzothiazolyl ketone
    • 1-(2-methylbenzo[d]thiazol-6-yl)ethanone
    • SCHEMBL6979665
    • 20077-92-3
    • 1-(2-methyl-1,3-benzothiazol-6-yl)ethanone
    • Ethanone, 1-(2-methyl-6-benzothiazolyl)-
    • DB-286975
    • MDL: MFCD22571419
    • Inchi: 1S/C10H9NOS/c1-6(12)8-3-4-9-10(5-8)13-7(2)11-9/h3-5H,1-2H3
    • InChI Key: CCSCEVNEBAYVTC-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2C=CC(C(C)=O)=CC1=2

Computed Properties

  • Exact Mass: 191.04057
  • Monoisotopic Mass: 191.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 29.96

Ethanone,1-(2-methyl-6-benzothiazolyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A059005213-5g
1-(2-Methylbenzo[d]thiazol-6-yl)ethanone
20077-92-3 97%
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Alichem
A059005213-10g
1-(2-Methylbenzo[d]thiazol-6-yl)ethanone
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$2211.00 2023-09-02
Alichem
A059005213-25g
1-(2-Methylbenzo[d]thiazol-6-yl)ethanone
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$3350.00 2023-09-02
Chemenu
CM514176-1g
1-(2-Methylbenzo[d]thiazol-6-yl)ethanone
20077-92-3 97%
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Ethanone,1-(2-methyl-6-benzothiazolyl)- Related Literature

Additional information on Ethanone,1-(2-methyl-6-benzothiazolyl)-

Ethanone,1-(2-methyl-6-benzothiazolyl)-: A Comprehensive Overview

Ethanone,1-(2-methyl-6-benzothiazolyl)-, also known by its CAS number 20077-92-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiazole ring system with an ethanone functional group. The benzothiazole moiety, a heterocyclic aromatic compound, is known for its stability and versatility in various chemical reactions. The ethanone group adds to the compound's reactivity and functional diversity.

The benzothiazole ring in Ethanone,1-(2-methyl-6-benzothiazolyl)- plays a crucial role in its chemical properties. The presence of the methyl group at position 2 and the ethanone substituent at position 6 introduces steric effects and electronic interactions that influence the compound's reactivity. Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials, such as organic semiconductors and optoelectronic devices.

One of the most notable applications of Ethanone,1-(2-methyl-6-benzothiazolyl)- is in the field of organic electronics. Researchers have demonstrated that derivatives of this compound can exhibit excellent charge transport properties, making them suitable for use in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). The ability to fine-tune the electronic properties through substituent modifications has further enhanced its appeal as a building block for next-generation electronic materials.

In addition to its electronic applications, Ethanone,1-(2-methyl-6-benzothiazolyl)- has also found utility in catalysis. The benzothiazole framework serves as a robust ligand platform for transition metal catalysts, facilitating various reactions such as cross-coupling and hydrogenation. Recent advancements have shown that this compound can act as a highly efficient ligand for palladium-catalyzed reactions, offering improved catalytic performance compared to traditional ligands.

The synthesis of Ethanone,1-(2-methyl-6-benzothiazolyl)- involves a multi-step process that typically begins with the preparation of the benzothiazole ring. This is followed by functionalization at specific positions to introduce the ethanone group. Modern synthetic methodologies emphasize green chemistry principles, with researchers exploring more sustainable routes to minimize waste and reduce environmental impact.

From a structural standpoint, Ethanone,1-(2-methyl-6-benzothiazolyl)- exhibits a planar geometry due to the aromaticity of the benzothiazole ring. This planarity is crucial for its application in materials science, where ordered molecular packing is essential for achieving desired electronic properties. Computational studies have provided deeper insights into the molecular geometry and electronic distribution of this compound, further guiding its optimization for specific applications.

Recent research has also explored the biological activity of Ethanone,1-(2-methyl-6-benzothiazolyl)- derivatives. Studies have shown potential anti-inflammatory and antioxidant properties, suggesting their utility in pharmaceutical applications. However, further investigations are required to fully understand their bioavailability and efficacy in vivo.

In conclusion, Ethanone,1-(2-methyl-6-benzothiazolyl)- is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis, materials science, and catalysis. As research continues to uncover new functionalities and applications for this compound, its significance in both academic and industrial settings is expected to grow further.

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